CDDD11-8

Beschreibung

Eigenschaften

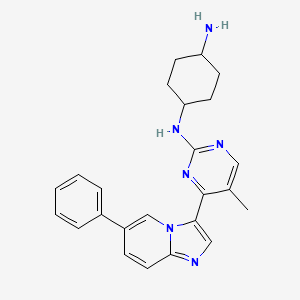

Molekularformel |

C24H26N6 |

|---|---|

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C24H26N6/c1-16-13-27-24(28-20-10-8-19(25)9-11-20)29-23(16)21-14-26-22-12-7-18(15-30(21)22)17-5-3-2-4-6-17/h2-7,12-15,19-20H,8-11,25H2,1H3,(H,27,28,29) |

InChI-Schlüssel |

OVOYRPVIZNJKHS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1C2=CN=C3N2C=C(C=C3)C4=CC=CC=C4)NC5CCC(CC5)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Dual Inhibition of CDK9 and FLT3-ITD: The Mechanism of Action of CDDD11-8 in Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CDDD11-8 is an orally bioavailable small molecule inhibitor demonstrating potent and selective dual activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] This dual-targeting approach presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in patient populations with FLT3-ITD mutations, which are associated with a poor prognosis.[3][4] this compound's mechanism of action involves the concurrent disruption of transcriptional regulation and key signaling pathways essential for the survival and proliferation of AML cells. This guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the action of this compound in AML cells.

Core Mechanism: Dual Kinase Inhibition

This compound functions as a potent inhibitor of both CDK9 and FLT3-ITD, two critical kinases implicated in AML pathogenesis.[1][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins.[1][5] FLT3-ITD is a constitutively active receptor tyrosine kinase that drives aberrant cell proliferation and survival through various downstream signaling cascades.[1][3]

The co-targeting of both kinases by this compound offers a synergistic approach to overcoming the resistance mechanisms that often limit the efficacy of single-agent FLT3 inhibitors.[1][4] By inhibiting CDK9, this compound downregulates the expression of key survival proteins like MCL-1, which is a known contributor to drug resistance in AML.[1][3]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The compound exhibits low nanomolar potency against its primary targets and potent anti-proliferative effects in AML cell lines, especially those harboring FLT3-ITD and/or MLL-fusions.

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 8 nM | CDK9 | [1][3] |

| Ki | 13 nM | FLT3-ITD | [1][3] |

| GI50 | < 0.10 µM | MV4-11 (FLT3-ITD/MLL-AF4) | [6] |

| GI50 | < 0.10 µM | MOLM-13 (FLT3-ITD/MLL-AF9) | [6] |

| GI50 | 0.34 µM | PL21 (FLT3-ITD) | [6] |

| GI50 | 0.46 µM | THP-1 (MLL-AF9) | [6] |

| IC50 Range | 281–734 nM | TNBC Cell Lines | [6][7] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-leukemic effects by modulating multiple downstream signaling pathways.

Inhibition of CDK9-Mediated Transcription

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5 of its C-terminal domain.[1] This leads to a global suppression of transcription, with a particularly strong effect on genes with short-lived mRNA and protein products that are critical for cancer cell survival.[1][5] This transcriptional repression results in the downregulation of key anti-apoptotic and oncogenic proteins.

Disruption of FLT3-ITD Signaling

This compound directly inhibits the kinase activity of mutant FLT3-ITD, leading to a reduction in its autophosphorylation at key tyrosine residues such as Tyr591.[1] This, in turn, blocks the activation of several downstream pro-survival signaling cascades.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound in AML cells, based on published literature.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.[1][7]

Methodology:

-

Cell Lysis: AML cells (e.g., MV4-11, MOLM-13) are treated with varying concentrations of this compound for specified durations (e.g., 24 hours).[7] Cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-RNAP II Ser2, p-RNAP II Ser5, p-FLT3 Tyr591, p-STAT5 Tyr694, p-AKT Ser473, p-ERK Thr202/Tyr204, c-MYC, MCL-1, XIAP, and a loading control like β-actin or GAPDH).[1]

-

Detection: The membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation/Viability Assay

These assays are used to determine the effect of this compound on the growth and viability of AML cell lines.

Methodology:

-

Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo®, MTS, or XTT assay) according to the manufacturer's instructions.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.

Apoptosis Assay

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify the induction of apoptosis by this compound.[8]

Methodology:

-

Cell Treatment: AML cells are treated with this compound for various time points.

-

Staining: Cells are harvested and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for patients with FLT3-ITD mutations. Its dual inhibitory action on CDK9 and FLT3-ITD provides a multi-pronged attack on the cellular machinery that drives leukemogenesis. By simultaneously blocking transcriptional addiction and key oncogenic signaling pathways, this compound effectively induces apoptosis and inhibits the proliferation of AML cells. The preclinical data strongly support the continued development of this compound as a novel treatment for acute myeloid leukemia.

References

- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling CDDD11-8: A Dual Inhibitor of CDK9 and FLT3-ITD for Cancer Therapy

A Technical Overview for Researchers and Drug Development Professionals

Introduction: CDDD11-8 is an orally active, potent, and selective small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD).[1][2] This dual-inhibitory action presents a promising therapeutic strategy, particularly for cancers such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), which often exhibit dependency on these pathways for proliferation and survival.[3][4][5][6] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with this compound.

Chemical Structure and Properties

This compound is identified by the CAS Registry Number 2241659-94-7.[3] Its molecular formula is C24H26N6, with a molecular weight of 398.51 g/mol .[2][7]

Chemical Name: (1r,4r)-N1-(5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine[7]

SMILES: (1r,4r)-N1-(5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine[7]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by simultaneously inhibiting two key enzymes: CDK9 and FLT3-ITD.

-

CDK9 Inhibition: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This action is essential for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, this compound suppresses the phosphorylation of RNAPII at Serine 2 (Ser2) and Serine 5 (Ser5), leading to a reduction in the expression of key survival proteins like c-MYC, MCL-1, and XIAP.[1][4][7]

-

FLT3-ITD Inhibition: The FLT3-ITD mutation is a common driver in AML, leading to constitutive activation of the FLT3 receptor tyrosine kinase and downstream signaling pathways that promote cell proliferation and survival. This compound directly inhibits the kinase activity of FLT3-ITD, thereby blocking downstream signaling cascades. This is evidenced by the reduced phosphorylation of FLT3 at Tyrosine 591 (Tyr591) and STAT5 at Tyrosine 694 (Tyr694).[1]

The dual inhibition of CDK9 and FLT3-ITD provides a synergistic approach to cancer therapy, particularly in overcoming resistance mechanisms associated with single-agent FLT3 inhibitors.[4][5]

Quantitative Preclinical Data

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: Kinase Inhibitory Potency

| Target | Ki (nM) |

| CDK9 | 8 |

| FLT3-ITD | 13 |

Data sourced from multiple studies.[1][4][5][7]

Table 2: Anti-proliferative Activity (IC50)

| Cell/Model Type | Cell Lines | IC50 Range (nM) |

| Triple-Negative Breast Cancer (TNBC) | Various | 281–734 |

| TNBC Patient-Derived Organoids | N/A | 272–771 |

| Leukemia (with FLT3-ITD) | MV4-11, MOLM-13 | < 100 |

Data compiled from studies on TNBC and leukemia cell lines.[3][6][7]

Summary of Experimental Protocols

The preclinical evaluation of this compound involved a range of standard and specialized assays to determine its efficacy and mechanism of action.

1. Kinase Assays:

-

Methodology: The inhibitory activity of this compound against a panel of kinases, including CDKs and FLT3 isoforms, was assessed using the ADP-Glo™ Kinase Assay.[4] This luminescence-based assay measures the amount of ADP produced during a kinase reaction, with a decrease in signal indicating inhibition. A broader kinome-wide selectivity screen against 369 human kinases was conducted using radioactive assays.[4][6]

-

Workflow:

Kinase Inhibition Assay Workflow

2. Cell-Based Assays:

-

Cell Viability Assay: To determine the anti-proliferative effects of this compound, various cancer cell lines were treated with escalating doses of the compound. Cell viability was typically measured using assays like MTT or CellTiter-Glo, which quantify metabolic activity.

-

Apoptosis and Cell Cycle Analysis: Flow cytometry was employed to assess the induction of apoptosis and cell cycle arrest. Cells were stained with markers such as Annexin V and Propidium Iodide to differentiate between live, apoptotic, and necrotic cells, and to analyze DNA content for cell cycle distribution.[3][6]

-

Western Blotting: This technique was used to confirm the on-target effects of this compound.[4] Lysates from treated cells were analyzed for the phosphorylation status of key proteins (e.g., RNAPII, FLT3, STAT5) and the expression levels of downstream targets (e.g., c-MYC, MCL-1).[4][8]

3. In Vivo Efficacy Studies:

-

Xenograft Models: The anti-tumor activity of orally administered this compound was evaluated in mouse xenograft models.[4][5] Human cancer cells (e.g., MV4-11 for AML, or TNBC cell lines) were implanted into immunocompromised mice.[3][5][6] Tumor growth was monitored over time in response to treatment with this compound or a vehicle control. Doses up to 125 mg/kg have been shown to induce tumor regression.[5]

-

Pharmacokinetic Studies: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties, pharmacokinetic studies were conducted in mice.[4] This involved administering this compound and measuring its concentration in plasma over time to determine its oral bioavailability and other key parameters.

4. Gene Expression Analysis:

-

Quantitative Real-Time RT-PCR (qRT-PCR): To quantify the effect of this compound on the transcription of target genes, RNA was extracted from treated cells, reverse-transcribed into cDNA, and then subjected to qRT-PCR.[8] This allowed for the precise measurement of changes in mRNA levels of genes like MYC and MCL1.[8]

Conclusion

This compound is a novel, orally bioavailable dual inhibitor of CDK9 and FLT3-ITD with demonstrated preclinical efficacy in models of AML and TNBC. Its ability to co-target transcriptional addiction and a key oncogenic driver mutation provides a strong rationale for its continued development as a targeted cancer therapeutic. The data presented herein underscore its potential to address unmet clinical needs, particularly in cancers with limited treatment options and high rates of relapse.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]

- 8. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CDDD11-8: A Dual CDK9/FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery, synthesis, and preclinical evaluation of CDDD11-8, a potent and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3). This compound has demonstrated significant therapeutic potential, particularly for acute myeloid leukemia (AML) harboring FLT3-ITD mutations. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction and Rationale

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately one-third of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical promise, the rapid development of resistance limits their long-term efficacy.[2] A promising strategy to overcome this resistance is the co-targeting of CDK9.[1][2]

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of key proto-oncogenes and anti-apoptotic proteins like MYC and MCL-1.[1] Cancer cells, including those in AML, are highly dependent on CDK9 for their survival, making it an attractive therapeutic target.[1] The dual inhibition of both FLT3 and CDK9 offers a two-pronged attack: directly inhibiting the primary oncogenic driver (FLT3-ITD) while simultaneously blocking the transcriptional machinery (CDK9) that cancer cells rely on for survival and resistance.

This compound was developed through a medicinal chemistry-driven optimization program to be a potent co-inhibitor of both CDK9 and FLT3-ITD.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | Inhibition Constant (Ki) | Selectivity vs. other CDKs |

| CDK9 | 8 nM | 75- to 328-fold |

| FLT3-ITD | 13 nM | N/A |

| TRKC | 10 - 46 nM (range) | N/A |

| NUAK1 | 10 - 46 nM (range) | N/A |

| GLK | 10 - 46 nM (range) | N/A |

| MINK | 10 - 46 nM (range) | N/A |

| TNIK | 10 - 46 nM (range) | N/A |

| MST1 | 10 - 46 nM (range) | N/A |

Data sourced from kinome-wide selectivity screening against 369 human kinases.[1][3]

Table 2: Anti-Proliferative Activity (GI₅₀/IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | GI₅₀ / IC₅₀ Value (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD, MLL fusion | < 100 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD, MLL fusion | < 100 |

| TNBC Cells (various) | Triple-Negative Breast Cancer | N/A | 281 - 734 (range) |

| PDOs (various) | Triple-Negative Breast Cancer | N/A | 272 - 771 (range) |

GI₅₀/IC₅₀ values represent the concentration required to inhibit cell growth by 50%.[4][5][6]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Model (MV4-11)

| Treatment Group (Oral, Daily) | Tumor Growth Inhibition (TGI) | Outcome |

| 75 mg/kg this compound | Statistically significant inhibition starting from day 9.[1] | Robust inhibition of tumor growth.[1][3] |

| 125 mg/kg this compound | Statistically significant inhibition starting from day 7.[1] | Induced tumor regression and improved animal survival.[1][2][3] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting the CDK9 and FLT3 signaling pathways.

CDK9 Inhibition Pathway

This compound inhibits CDK9, which is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2 (Ser2) and Serine 5 (Ser5). This phosphorylation is a critical step for releasing paused RNAP II and promoting transcriptional elongation. By inhibiting this process, this compound leads to a global downregulation of transcription, particularly affecting genes with short-lived mRNA and protein products, such as the key survival factors c-MYC and MCL-1.[1]

FLT3 Inhibition Pathway

In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively active, driving proliferation through downstream pathways like PI3K-AKT and RAS-ERK. This compound directly inhibits the phosphorylation of FLT3 at Tyr591, a key marker of its activation. This blockade leads to the subsequent reduction in phosphorylation of its downstream effectors, including STAT5, AKT, and ERK, thereby halting the oncogenic signaling cascade.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Synthesis of this compound

This compound was synthesized at the University of South Australia's laboratory of Drug Discovery and Development. The specific multi-step synthesis protocol was previously described by Wang et al. in 2018. The process is part of a medicinal chemistry-driven hit-to-lead optimization program.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant CDK/FLT3 enzymes and their specific substrates

-

This compound stock solution (e.g., 2 mM in 100% DMSO)

-

Standard kinase buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1 mM DTT, 0.1% BSA)

-

ATP solution

-

384-well white plates

Protocol:

-

Compound Preparation: Prepare serial three-fold dilutions of this compound in 100% DMSO. Further dilute these solutions into Milli-Q water.

-

Kinase Reaction Setup: In a 384-well plate, incubate 1 µL of each diluted compound with 4 µL of a kinase mixture containing the specific CDK or FLT3 enzyme, its substrate, and ATP in standard kinase buffer.

-

Reaction Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 1 hour) at room temperature.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence signal using a plate-reading luminometer. The light generated is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition by this compound.

-

Data Analysis: Calculate IC₅₀ values from concentration-response curves and convert them to Ki values using the Cheng-Prusoff equation.

Cellular Signaling Pathway Analysis (Western Blot)

This protocol is used to detect changes in protein phosphorylation and expression levels in cells treated with this compound.

Materials:

-

MV4-11 or MOLM-13 cells

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RNAP II Ser2, anti-p-FLT3 Tyr591, anti-c-MYC, anti-MCL-1, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and loading controls like β-Actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Protocol:

-

Cell Treatment: Culture MV4-11 or MOLM-13 cells and treat them with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

In Vivo AML Xenograft Efficacy Study

This study evaluates the anti-tumor efficacy of orally administered this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., SCID or NOD/SCID)

-

MV4-11 human leukemia cells

-

Matrigel

-

Vehicle solution for this compound

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁷ MV4-11 cells mixed with Matrigel into the right flank of each mouse.

-

Tumor Growth: Allow tumors to grow until they reach a mean volume of 100-150 mm³.

-

Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, 75 mg/kg this compound, 125 mg/kg this compound).

-

Drug Administration: Administer the assigned treatment orally once daily for a specified period (e.g., 28 days).

-

Monitoring: Measure tumor volumes with calipers and record animal body weights twice weekly. Monitor animal health daily.

-

Endpoint: The study may conclude after the treatment period or when tumor volumes in the control group reach a predetermined size (e.g., 2000 mm³).

-

Data Analysis: Calculate tumor volume using the formula: Volume = length x (width)² x 0.5. Analyze statistical differences in tumor volume between groups using two-way ANOVA. Perform Kaplan-Meier survival analysis.

Discovery and Evaluation Workflow

The overall process from compound discovery to preclinical validation follows a structured workflow.

Conclusion

This compound is a novel, orally active dual inhibitor of CDK9 and FLT3 that demonstrates potent anti-leukemic activity, particularly in AML models with FLT3-ITD mutations.[1][2] Its mechanism of action, involving the simultaneous suppression of critical transcriptional machinery and a key oncogenic driver, provides a strong rationale for its further development as a therapeutic agent. The robust tumor growth inhibition and even regression observed in preclinical in vivo models highlight its potential to overcome the limitations of current FLT3-targeted monotherapies.[1][2]

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of CDDD11-8: A Targeted Approach in Triple-Negative Breast Cancer Research

A Technical Guide for Researchers and Drug Development Professionals

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and the absence of well-defined molecular targets for therapy. However, recent preclinical research has illuminated a promising new therapeutic avenue: the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) by a novel small molecule inhibitor, CDDD11-8. This technical guide provides an in-depth overview of the role of this compound in TNBC research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and research workflows.

Executive Summary

This compound is an orally bioavailable, potent, and selective inhibitor of CDK9.[1] Preclinical studies have demonstrated its efficacy in various TNBC models, including cell lines, patient-derived organoids (PDOs), and in vivo xenografts.[2][3] The mechanism of action centers on the inhibition of transcriptional machinery, leading to the downregulation of key oncogenes, subsequent cell cycle arrest, and apoptosis in TNBC cells.[2][3] Notably, this compound has shown significant anti-tumor activity without overt toxicity to normal tissues, highlighting its potential as a future therapeutic agent for this hard-to-treat breast cancer subtype.[2][3]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across a range of TNBC models. The following tables summarize the key efficacy data from published preclinical studies.

Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines

| Cell Line | Molecular Subtype | IC50 (nM) |

| MDA-MB-453 | Luminal Androgen Receptor | 281 |

| MFM-223 | Luminal Androgen Receptor | 734 |

| MDA-MB-468 | Basal-Like 1 | 600 (approx.) |

| MDA-MB-231 | Mesenchymal Stem-Like | 600 (approx.) |

| Data extracted from Mustafa et al., Oncogene, 2023.[2][3] |

Table 2: In Vitro Efficacy of this compound in Patient-Derived Organoids (PDOs)

| PDO Model | Key Features | IC50 (nM) |

| MgA1 | Primary TNBC | 272 |

| BCMP | Primary TNBC | 771 |

| HCI-010 | Chemo-resistant metastasis, MYC amplified | 400 (approx.) |

| HCI-012 | Chemo-resistant metastasis, MYC amplified | 500 (approx.) |

| HCI-016 | Chemo-resistant metastasis, MYC amplified | 300 (approx.) |

| Data extracted from Mustafa et al., Oncogene, 2023.[2][3] |

Table 3: In Vivo Efficacy of this compound in TNBC Xenograft Models

| Xenograft Model | Treatment | Outcome |

| MDA-MB-453 MIND | 150 mg/kg/day, oral | Significant reduction in tumor growth |

| MDA-MB-468 MIND | 200 mg/kg/day, oral | Significant inhibition of tumor growth |

| MIND: Mammary Intraductal. Data extracted from Mustafa et al., Oncogene, 2023.[2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the CDK9-dependent transcriptional regulation. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many genes, including key oncogenes.[1] In TNBC, which is often characterized as a "transcriptionally addicted" cancer, the inhibition of CDK9 by this compound leads to a cascade of events culminating in cancer cell death.

The binding of this compound to CDK9 inhibits its kinase activity. This prevents the phosphorylation of RNAPII at Serine 2, leading to the stalling of RNAPII at the promoter regions of target genes.[2][3] This transcriptional arrest disproportionately affects genes with short half-lives that are critical for cancer cell survival and proliferation, such as the oncogenes MYC and the anti-apoptotic gene MCL1.[2][3] The subsequent downregulation of MYC and MCL1 protein levels induces cell cycle arrest and triggers apoptosis in TNBC cells.[2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound in TNBC research, based on the study by Mustafa et al., 2023.

Cell Culture and Reagents

-

Cell Lines: MDA-MB-231, MDA-MB-453, MDA-MB-468, and MFM-223 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 humidified incubator.

-

This compound: The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for in vitro experiments.

Cell Proliferation Assay

-

Method: Real-time cell proliferation was monitored using an IncuCyte S3 Live-Cell Analysis System.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with a dose range of this compound or vehicle (DMSO).

-

Plates were scanned every 4 hours for 5 days.

-

Cell confluence was measured and used to determine the half-maximal inhibitory concentration (IC50).

-

Cell Cycle Analysis

-

Method: Flow cytometry analysis of propidium iodide (PI) stained cells.

-

Procedure:

-

TNBC cells were treated with this compound or vehicle for 3-5 days.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.

-

Fixed cells were washed and resuspended in PI staining solution containing RNase A.

-

DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Assay

-

Method: Annexin V and PI staining followed by flow cytometry.

-

Procedure:

-

Cells were treated with this compound or vehicle.

-

Floating and adherent cells were collected.

-

Cells were washed and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added, and cells were incubated in the dark.

-

The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.

-

Western Blotting

-

Procedure:

-

Cells were treated with this compound for 6 hours.

-

Cell lysates were prepared, and protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against p-RNAPII (Ser2), MYC, MCL1, and a loading control (e.g., GAPDH).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using a chemiluminescence detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Procedure:

-

Cells were treated with this compound for 4 hours.

-

Total RNA was extracted, and cDNA was synthesized.

-

qRT-PCR was performed using primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH).

-

Relative gene expression was calculated using the ΔΔCt method.

-

Patient-Derived Organoid (PDO) Culture and Viability Assay

-

Procedure:

-

PDOs were cultured in Matrigel.

-

Organoids were treated with a dose range of this compound.

-

Organoid viability was assessed using a CellTiter-Glo 3D Cell Viability Assay.

-

IC50 values were calculated from the dose-response curves.

-

In Vivo Mammary Intraductal (MIND) Xenograft Model

-

Animal Model: Adult female NOD-scid IL2Rgammanull (NSG) mice.

-

Procedure:

-

Luciferase-expressing MDA-MB-453 or MDA-MB-468 cells were injected into the mammary ducts of the mice.

-

Tumor formation was monitored by bioluminescent imaging.

-

Once tumors were established, mice were randomized to receive daily oral gavage of either vehicle or this compound (150 or 200 mg/kg/day).

-

Tumor growth was monitored by bioluminescence, and animal body weight and overall health were recorded.

-

At the end of the study, tumors and organs were harvested for further analysis.

-

Preclinical Research Workflow

The preclinical evaluation of this compound in TNBC followed a logical and comprehensive workflow, progressing from in vitro characterization to in vivo efficacy studies. This systematic approach is crucial for establishing a strong rationale for potential clinical development.

Conclusion and Future Directions

The selective CDK9 inhibitor this compound has emerged as a highly promising therapeutic candidate for triple-negative breast cancer. The robust preclinical data, demonstrating potent anti-proliferative and pro-apoptotic activity in diverse and clinically relevant models of TNBC, strongly support its continued development. The favorable toxicity profile observed in in vivo studies further enhances its clinical potential.

Future research should focus on identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials. Combination studies with other therapeutic agents, such as chemotherapy or immunotherapy, may also unveil synergistic effects and provide new treatment paradigms for TNBC. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon as this compound moves closer to clinical evaluation.

References

The Pharmacological Profile of CDDD11-8: A Dual Inhibitor of CDK9 and FLT3 for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CDDD11-8 is a novel, orally bioavailable small molecule inhibitor targeting both Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This dual-inhibitory mechanism presents a promising therapeutic strategy for cancers reliant on transcriptional addiction and aberrant kinase signaling, particularly Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations and Triple-Negative Breast Cancer (TNBC).[1][3][4] Preclinical studies have demonstrated potent anti-proliferative activity, induction of apoptosis, and significant tumor growth inhibition in xenograft models with a favorable safety profile.[1][5] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the simultaneous inhibition of two key oncogenic drivers: CDK9 and FLT3.[2]

-

CDK9 Inhibition: As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a crucial step for transcriptional elongation of many genes, including those essential for cancer cell survival.[6] this compound inhibits CDK9, leading to reduced RNAP II phosphorylation and the subsequent downregulation of key anti-apoptotic and oncogenic proteins such as MCL-1 and c-MYC.[2][6]

-

FLT3 Inhibition: Mutations in the FLT3 receptor, particularly FLT3-ITD, are prevalent in AML and lead to constitutive activation of downstream pro-survival signaling pathways.[1][3] this compound directly inhibits the kinase activity of FLT3-ITD, thereby blocking major downstream pathways including PI3K-AKT-mTOR and RAS-RAF-ERK.[1]

The co-targeting of both CDK9 and FLT3 offers a synergistic approach to overcome resistance mechanisms that can arise from targeting FLT3 alone.[1][3]

Signaling Pathway Diagrams

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Ki (nM) | Reference |

| CDK9 | 8 | [1][7] |

| FLT3-ITD | 13 | [1][7] |

Table 2: Kinome Selectivity Profile

This compound was tested against a panel of 369 human kinases at a concentration of 1 µM.[1] Potent inhibition was observed for a limited number of kinase families.

| Kinase Family | Ki Range (nM) | Reference |

| TRKC | 10 - 46 | [8] |

| FLT3 | 10 - 46 | [8] |

| NUAK1 | 10 - 46 | [8] |

| GLK | 10 - 46 | [8] |

| MINK | 10 - 46 | [8] |

| TNIK | 10 - 46 | [8] |

| MST1 | 10 - 46 | [8] |

Table 3: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | GI50 / IC50 (µM) | Reference |

| MV4-11 | AML | FLT3-ITD, MLL-AF4 | < 0.10 | [1] |

| MOLM-13 | AML | FLT3-ITD, MLL-AF9 | < 0.10 | [1] |

| MO91 | Leukemia | TRK fusions | < 0.10 | [8] |

| THP-1 | AML | MLL-AF9 | 0.46 | [1] |

| PL21 | AML | FLT3-ITD | 0.34 | [1] |

| TNBC Cell Lines | TNBC | Various | 0.281 - 0.734 | [2][4] |

| Patient-Derived Organoids | TNBC | Various | 0.272 - 0.771 | [2][4] |

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in BALB/c mice have demonstrated the oral bioavailability of this compound.[1]

Table 4: Pharmacokinetic Parameters in Mice

| Administration Route | Dose (mg/kg) | Blood Clearance (L/h.kg) | Reference |

| Intravenous (IV) | 2 | 3.1 | [1] |

| Oral (PO) | 10 | - | [1] |

| Oral (PO) | 100 | - | [1] |

In vivo efficacy has been demonstrated in xenograft models of AML and TNBC.[1][2] Daily oral administration of this compound at doses of 75 and 125 mg/kg resulted in robust tumor growth inhibition and, at the higher dose, tumor regression.[1][8][9] These anti-tumor effects were associated with improved survival in animal models.[1][3]

Toxicology and Safety

Preclinical studies indicate a favorable safety profile for this compound. In vivo studies in mice showed no overt signs of toxicity at efficacious doses.[2][4][10] Furthermore, ex vivo studies using healthy human breast tissue did not reveal any adverse effects, suggesting a therapeutic window where cancer cells are more sensitive to CDK9 inhibition than normal cells.[10][11]

Detailed Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki) of this compound against target kinases.

Methodology:

-

Prepare serial three-fold dilutions of this compound in 100% DMSO, followed by a 1:40 dilution in Milli-Q water.

-

Incubate 1 µL of each diluted compound with 4 µL of a kinase mixture containing the specific CDK enzyme, its substrate, and a standard kinase buffer (50 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µL PEG20,000).

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

After incubation, terminate the reaction and measure the incorporation of the radiolabel into the substrate to determine kinase activity.

-

Calculate Ki values from the concentration-response curves.

Cell Proliferation Assay (GI50 Determination)

Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the GI₅₀ (concentration causing 50% inhibition of cell growth) by fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To evaluate the effect of this compound on protein expression and phosphorylation in key signaling pathways.

Methodology:

-

Culture cancer cell lines (e.g., MV4-11, MOLM-13) and treat with increasing concentrations of this compound for a specified duration (e.g., 24 hours).[1]

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-RNAP II Ser2, p-RNAP II Ser5, p-FLT3 Tyr591, p-STAT5 Tyr694, p-AKT Ser473, p-ERK, c-MYC, MCL-1).[1]

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., GAPDH) to normalize protein levels.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of orally administered this compound.

Methodology:

-

Subcutaneously implant cancer cells (e.g., MV4-11) into immunocompromised mice (e.g., BALB/c nude mice).[1]

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally at specified doses (e.g., 75 or 125 mg/kg) daily.[12]

-

Measure tumor dimensions with calipers every other day and calculate tumor volume (0.52 x Length x Width²).[1]

-

Monitor animal body weight and general health daily as indicators of toxicity.[1]

-

Continue treatment for a defined period (e.g., 28 days) or until tumors reach a predetermined maximum size.

-

Humanely euthanize mice and collect tumors for further analysis (e.g., pharmacodynamic marker assessment).

Conclusion

This compound is a potent, orally bioavailable dual inhibitor of CDK9 and FLT3 with significant preclinical efficacy against AML and TNBC. Its mechanism of action, targeting both transcriptional addiction and aberrant signaling, provides a strong rationale for its continued development as a novel cancer therapeutic. The favorable safety profile observed in preclinical models further supports its potential for clinical translation. Future investigations will likely focus on combination strategies and the identification of predictive biomarkers to optimize patient selection.

References

- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencealert.com [sciencealert.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]

- 9. This compound|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]

- 10. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbcf.org.au [nbcf.org.au]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Selective CDK9 Inhibitor CDDD11-8: A Technical Overview of its Impact on c-MYC and MCL-1 Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDD11-8 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Initially developed for the treatment of acute myeloid leukemia (AML), it has demonstrated significant preclinical efficacy in various cancer models, including triple-negative breast cancer (TNBC).[1][3] this compound's mechanism of action centers on the transcriptional machinery of cancer cells, leading to the downregulation of key oncogenes, most notably c-MYC and the anti-apoptotic protein MCL-1.[3][4] This technical guide provides an in-depth overview of the effects of this compound on c-MYC and MCL-1 expression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb).[5] In many cancers, there is a dependency on high levels of transcriptional activity to maintain a malignant phenotype. The P-TEFb complex, which also includes a cyclin partner, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, thereby enabling efficient transcriptional elongation.[4]

By selectively inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII at Serine 2. This leads to a stall in transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products that are essential for cancer cell survival and proliferation. Among the most critical downstream targets of this inhibition are the proto-oncogene c-MYC and the anti-apoptotic BCL-2 family member, Myeloid Cell Leukemia 1 (MCL-1).[3] The subsequent reduction in c-MYC and MCL-1 levels contributes to cell cycle arrest and apoptosis in cancer cells.[6] In the context of Acute Myeloid Leukemia (AML), this compound also exhibits inhibitory activity against FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD).[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell proliferation and the expression of c-MYC and MCL-1 in various cancer cell lines as reported in preclinical studies.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-453 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |

| MFM-223 | Triple-Negative Breast Cancer | 281 - 734 (range) | [4][6] |

| MV4-11 | Acute Myeloid Leukemia | < 100 | [3] |

| MOLM-13 | Acute Myeloid Leukemia | < 100 | [3] |

Table 2: Effect of this compound on c-MYC and MCL-1 mRNA Expression in TNBC Cell Lines

Data represents relative mRNA expression normalized to a vehicle control after 4 hours of treatment.

| Cell Line | Treatment (nM) | Relative c-MYC mRNA Expression | Relative MCL-1 mRNA Expression | Reference(s) |

| MDA-MB-453 | 300 | ~30% | ~40% | [4] |

| MDA-MB-453 | 600 | <30% | <30% | [4] |

| MDA-MB-468 | 300 | ~50% | ~60% | [4] |

| MDA-MB-468 | 600 | ~40% | ~50% | [4] |

| MDA-MB-231 | 300 | ~70% | ~80% | [4] |

| MDA-MB-231 | 600 | ~60% | ~70% | [4] |

| MFM-223 | 300 | ~80% | ~90% | [4] |

| MFM-223 | 600 | ~70% | ~80% | [4] |

Table 3: Effect of this compound on c-MYC and MCL-1 Protein Expression in TNBC and AML Cell Lines

Data represents relative protein expression normalized to a vehicle control.

| Cell Line | Treatment (nM) | Treatment Duration (hours) | Relative c-MYC Protein Expression | Relative MCL-1 Protein Expression | Reference(s) |

| MDA-MB-453 | 600 | 6 | >70% reduction | >70% reduction | [4] |

| MV4-11 | 300 | 2 | Complete Block | - | [3] |

| MV4-11 | 1000 | 24 | - | Near Undetectable | [3] |

| MOLM-13 | 1000 | 24 | Near Undetectable | Near Undetectable | [3] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of this compound. For specific details, consultation of the primary literature is recommended.

Western Blotting for c-MYC and MCL-1 Protein Expression

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 300, 600 nM) for a specified duration (e.g., 6 or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-MYC, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of c-MYC and MCL-1 to the loading control.

Quantitative Reverse Transcription PCR (qRT-PCR) for c-MYC and MCL-1 mRNA Expression

-

Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol for the desired time (e.g., 4 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for c-MYC, MCL-1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cell Viability Assay (e.g., CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to decreased c-MYC and MCL-1.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's effect on c-MYC, MCL-1, and cell viability.

Conclusion

This compound is a promising preclinical candidate that effectively targets the transcriptional machinery of cancer cells through the selective inhibition of CDK9. The consistent and robust downregulation of the key oncogenic drivers c-MYC and MCL-1 provides a strong mechanistic rationale for its anti-cancer activity observed in various models. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other CDK9 inhibitors. Further studies are warranted to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Researchers find new treatment for aggressive breast cancer-Xinhua [english.news.cn]

- 2. nbcf.org.au [nbcf.org.au]

- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of CDK9 in triple negative breast cancer : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. benchchem.com [benchchem.com]

- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Potential of CDDD11-8: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CDDD11-8 is a novel, orally bioavailable small molecule inhibitor with potent and selective activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][3] Preclinical data strongly support its development as a targeted therapy for hematological malignancies, particularly Acute Myeloid Leukemia (AML) harboring FLT3-ITD mutations, and potentially for solid tumors such as Triple-Negative Breast Cancer (TNBC).[1][4][5] This document provides a comprehensive overview of the preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action: Dual Inhibition of CDK9 and FLT3-ITD

This compound exerts its anti-neoplastic effects through the dual inhibition of two key oncogenic drivers: CDK9 and FLT3-ITD.

-

CDK9 Inhibition: As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in transcriptional regulation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][6] Inhibition of CDK9 by this compound leads to decreased phosphorylation of RNAPII at Serine 2 and Serine 5, resulting in the downregulation of short-lived anti-apoptotic proteins and oncoproteins essential for cancer cell survival, such as c-MYC and MCL-1.[1][6]

-

FLT3-ITD Inhibition: Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and lead to constitutive activation of the receptor and its downstream pro-survival signaling pathways.[1][2] this compound directly inhibits the kinase activity of FLT3-ITD, thereby blocking downstream signaling cascades including the PI3K-AKT-mTOR and RAS-RAF-ERK pathways.[1] This is evidenced by the reduced phosphorylation of FLT3 itself, as well as its downstream effectors STAT5, AKT, and ERK.[1]

This dual-targeting strategy offers a promising approach to overcome the resistance mechanisms that often limit the efficacy of therapies targeting a single pathway.[1][2]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those dependent on CDK9 and FLT3-ITD signaling.

Kinase Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through kinase assays.

| Target | Ki (nM) |

| CDK9 | 8 |

| FLT3-ITD | 13 |

| Table 1: Inhibitory constants (Ki) of this compound against CDK9 and FLT3-ITD.[1][3] |

A kinome selectivity screen of 369 human kinases revealed that this compound is highly selective for CDK9 and FLT3, with only a few other kinases, including TRKC, NUAK1, GLK, MINK, TNIK, and MST1, being potently inhibited.[1][7]

Anti-proliferative Activity in Cancer Cell Lines

This compound has shown potent growth-inhibitory effects in various leukemia and breast cancer cell lines.

| Cell Line | Cancer Type | Key Mutations | GI50 / IC50 (µM) |

| MV4-11 | AML | FLT3-ITD, MLL-AF4 | < 0.10 |

| MOLM-13 | AML | FLT3-ITD, MLL-AF9 | < 0.10 |

| PL21 | AML | FLT3-ITD | 0.34 |

| THP-1 | AML | MLL-AF9 | 0.46 |

| TNBC Cell Lines | TNBC | Various | 0.281 - 0.734 |

| Patient-Derived Organoids (TNBC) | TNBC | Various | 0.272 - 0.771 |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines and patient-derived organoids.[1][4] |

The data indicates that cell lines harboring both FLT3-ITD and MLL fusions are particularly sensitive to this compound.[1]

In Vivo Efficacy and Pharmacokinetics

The preclinical in vivo efficacy of this compound was evaluated in xenograft mouse models.

Xenograft Tumor Models

Oral administration of this compound has demonstrated robust anti-tumor activity in AML and TNBC xenograft models.

| Cancer Type | Xenograft Model | Dosage and Administration | Outcome |

| AML | MV4-11 | 125 mg/kg, oral, daily | Tumor regression and improved survival |

| TNBC | Mammary intraductal | Oral administration | Inhibition of tumor growth |

| Table 3: In vivo efficacy of this compound in xenograft models.[1][4][8] |

Notably, these efficacious doses were well-tolerated with no overt signs of toxicity in the treated animals.[4][8]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1] Following a single intravenous dose of 2 mg/kg or oral doses of 10 or 100 mg/kg, blood samples were collected to determine pharmacokinetic parameters.[1] The blood clearance of this compound in mice was determined to be 3.1 L/h/kg.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: this compound dual-inhibits CDK9 and FLT3-ITD signaling pathways.

In Vivo Xenograft Experiment Workflow

Caption: Workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Kinase Inhibition Assay

-

Principle: To determine the in vitro potency of this compound against CDK9 and FLT3-ITD, kinase assays were performed.

-

Methodology:

-

Serial three-fold dilutions of this compound were prepared in 100% DMSO.[1]

-

The diluted compound was further diluted in Milli-Q water.[1]

-

1 µL of each sample was incubated with 4 µL of a kinase mixture containing the respective CDK enzyme and its substrate in a standard kinase buffer (3 mM MgCl2, 50 mM HEPES-NaOH pH 7.5).[1]

-

The reaction was initiated by the addition of radiolabeled ATP.[1]

-

The kinase activity was measured, and the concentration of this compound required to inhibit 50% of the kinase activity (IC50) was determined, from which the inhibitory constant (Ki) was calculated.[1]

-

Cell Proliferation Assay

-

Principle: To assess the anti-proliferative effects of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with increasing concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Cell viability was assessed using a standard method such as the MTS or CellTiter-Glo assay.

-

The concentration of this compound that resulted in 50% growth inhibition (GI50) or 50% reduction in cell viability (IC50) was calculated from dose-response curves.

-

Western Blot Analysis

-

Principle: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the CDK9 and FLT3 signaling pathways.

-

Methodology:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13) were incubated with increasing concentrations of this compound for 24 hours.[1]

-

Cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins such as p-RNAP II (Ser2 and Ser5), p-FLT3, p-STAT5, p-AKT, p-ERK, c-MYC, and MCL-1.[1]

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in a living organism.

-

Methodology:

-

Female BALB/c nude mice (6-8 weeks old) were used for the study.[1]

-

MV4-11 human AML cells were subcutaneously injected into the flanks of the mice.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally, daily, at doses of 75 or 125 mg/kg.[9] The vehicle control was administered to the control group.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised and weighed, and tissues may be collected for further analysis.

-

All animal experiments were conducted in accordance with approved ethical guidelines.[1]

-

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action against CDK9 and FLT3-ITD. Its potent in vitro anti-proliferative activity, coupled with significant in vivo efficacy and oral bioavailability, strongly supports its continued development as a novel targeted therapy for AML and potentially other malignancies. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefit.

References

- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencealert.com [sciencealert.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Dual-Edged Sword: CDDD11-8's Impact on Cell Cycle Progression and Apoptosis in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction: CDDD11-8 has emerged as a potent and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3), demonstrating significant therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its profound effects on cell cycle regulation and the induction of apoptosis. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual mechanism. Primarily, it inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II, effectively stalling transcriptional elongation of critical short-lived oncogenes, most notably MYC and the anti-apoptotic protein MCL-1.[1][2] In cancer cells addicted to high levels of transcriptional output for their survival, this blockade is catastrophic.

Secondly, in cancers harboring internal tandem duplication mutations of FLT3 (FLT3-ITD), such as specific subtypes of AML, this compound directly inhibits the constitutively active FLT3 kinase.[3][4] This action shuts down downstream pro-survival signaling cascades, including the STAT, AKT, and ERK pathways.[3] The synergistic inhibition of both CDK9 and FLT3 offers a promising strategy to overcome the rapid emergence of resistance often seen with FLT3 inhibitors alone.[3][4]

Impact on Cell Proliferation and Viability

This compound demonstrates potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation highlight its efficacy, particularly in cell lines with FLT3-ITD mutations.

| Cell Line | Cancer Type | Key Mutations | Proliferation IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD, MLL fusion | < 100 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD, MLL fusion | < 100 | [5] |

| THP-1 | Acute Myeloid Leukemia | MLL fusion | 460 | [3] |

| MDA-MB-453 | Triple-Negative Breast Cancer | N/A | 281 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | 342 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 658 | [2] |

| MFM-223 | Triple-Negative Breast Cancer | N/A | 737 | [2] |

Induction of Apoptosis

A primary consequence of this compound treatment is the robust induction of apoptosis. This is achieved through the downregulation of anti-apoptotic proteins like MCL-1 and XIAP, leading to the activation of the caspase cascade.[3][6]

Quantitative Analysis of Apoptosis in AML Cell Lines

The extent of apoptosis is both dose- and time-dependent. The following table summarizes the percentage of Annexin V-positive cells in AML cell lines following treatment with this compound.

| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |

| MV4-11 | 1 | 6 | 51 | [3] |

| MOLM-13 | 1 | 6 | 86 | [3] |

| THP-1 | 1.5 | 24 | Increased apoptosis observed | [3] |

| THP-1 | 1.5 | 72 | Increased apoptosis observed | [3] |

Disruption of Cell Cycle Progression

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. In TNBC cell lines, treatment with this compound has been shown to induce a significant G2/M phase arrest.[2]

Cell Cycle Distribution in TNBC Cell Lines

The table below outlines the observed effects on the cell cycle in TNBC cell lines. While precise percentages from the primary literature's figures require direct access, the data indicates a consistent G2/M arrest.

| Cell Line | Concentration (nM) | Incubation Time | Observed Effect | Reference |

| MDA-MB-453 | 300 | 3 days | G2/M Arrest | [2] |

| MDA-MB-468 | 600 | 3 days | G2/M Arrest | [2] |

| MDA-MB-231 | 600 | 5 days | G2/M Arrest | [2] |

| MFM-223 | 600 | 3 days | G2/M Arrest, Reduced S Phase | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: this compound signaling pathway.

References

- 1. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of CDDD11-8: A Dual Inhibitor of CDK9 and FLT3

For Immediate Release

Adelaide, Australia - Researchers and drug development professionals now have access to a comprehensive technical guide on the selectivity profile of CDDD11-8, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 (FLT3). This document provides an in-depth analysis of its kinase specificity, cellular mechanism of action, and the experimental methodologies used in its evaluation, offering a critical resource for the ongoing development of targeted cancer therapies.

This compound has emerged as a promising therapeutic candidate, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML), where the synergistic inhibition of both CDK9 and FLT3-ITD (Internal Tandem Duplication) offers a potential strategy to overcome drug resistance.[1] This guide summarizes the key quantitative data, outlines the detailed experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows.

Kinase Selectivity Profile

This compound demonstrates high potency against its primary targets, CDK9 and the constitutively active FLT3-ITD mutant, with inhibition constants (Ki) of 8 nM and 13 nM, respectively.[1][2][3][4] Its broader selectivity was rigorously assessed through a kinome-wide screen against a panel of 369 human kinases. This screening revealed a high degree of selectivity for CDK9, with a more than 50-fold lower potency against other members of the CDK family, including CDK1, 2, 4, 6, and 7.

Beyond its primary targets, the kinome scan identified a limited number of off-target kinases that were potently inhibited by this compound. These belong to seven kinase families, including TRKC, NUAK1, GLK, MINK, TNIK, and MST1, with Ki values in the range of 10 to 46 nM.[5] A summary of the inhibitory activity of this compound against its primary targets and key off-targets is presented below.

| Target | Ki (nM) |

| CDK9 | 8 |

| FLT3-ITD | 13 |

| TRKC | 10 - 46 |

| NUAK1 | 10 - 46 |

| GLK | 10 - 46 |

| MINK | 10 - 46 |

| TNIK | 10 - 46 |

| MST1 | 10 - 46 |

Cellular Mechanism of Action

In cellular assays, this compound effectively suppresses the signaling pathways downstream of both CDK9 and FLT3. Inhibition of CDK9, a key regulator of transcriptional elongation, was confirmed by the concentration-dependent suppression of RNA Polymerase II C-terminal domain (RNAP II CTD) phosphorylation at both Serine 2 and Serine 5 in leukemia cell lines such as MV4-11 and MOLM-13. This leads to the downregulation of key anti-apoptotic and oncogenic proteins, including c-MYC, MCL-1, and XIAP.[2][6]

The inhibition of FLT3 signaling was evidenced by the reduced phosphorylation of FLT3 at Tyrosine 591 and the downstream effector STAT5 at Tyrosine 694.[6] This dual inhibition translates to potent anti-proliferative activity, particularly in leukemia cell lines harboring the FLT3-ITD mutation, and the induction of cell cycle arrest and apoptosis.[2][7]

Experimental Protocols

Kinase Inhibition Assays (ADP-Glo™ Method):

The inhibitory activity of this compound against CDK family members and FLT3 was determined using the ADP-Glo™ Kinase Assay (Promega). The protocol involves the following key steps:

-

Compound Preparation: A stock solution of this compound (e.g., 2 mM in 100% DMSO) is serially diluted.

-

Kinase Reaction: The diluted compound is incubated with a specific CDK or FLT3 enzyme, its corresponding substrate, and ATP in a standard kinase buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 3 mM MgCl2).

-

ATP Detection: After the kinase reaction, the remaining ATP is depleted by adding ADP-Glo™ Reagent.

-

Signal Generation: Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal, which is proportional to the ADP produced and thus the kinase activity, is measured. IC50 values are calculated from the dose-response curves.

Kinome-wide Selectivity Profiling (Reaction Biology Corporation):

A comprehensive selectivity screen was performed by Reaction Biology Corporation against a panel of 369 human kinases.

-

Assay Format: The assays were conducted using a radioactive format with ³³P-ATP.

-

Compound Concentration: this compound was tested at a concentration of 1 µM.

-

Data Interpretation: The percentage of inhibition of each kinase was determined. For kinases showing significant inhibition (>90%), further dose-response experiments were performed to determine IC50 values. The apparent inhibition constants (Ki) were then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 5. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

CDDD11-8: A Technical Guide to its Potential Applications in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary